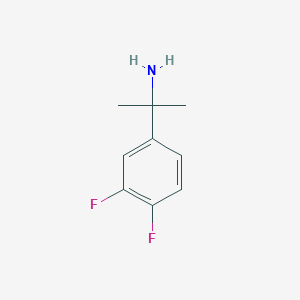

2-(3,4-Difluorophenyl)propan-2-amine

Beschreibung

Eigenschaften

IUPAC Name |

2-(3,4-difluorophenyl)propan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11F2N/c1-9(2,12)6-3-4-7(10)8(11)5-6/h3-5H,12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKEJWQVDJHFFAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC(=C(C=C1)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11F2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3,4-Difluorophenyl)propan-2-amine typically involves the following steps:

Starting Materials: The synthesis begins with commercially available 3,4-difluorobenzaldehyde.

Reductive Amination: The key step involves the reductive amination of 3,4-difluorobenzaldehyde with isopropylamine. This reaction is usually catalyzed by a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a metal catalyst like palladium on carbon.

Purification: The resulting product is purified using standard techniques such as recrystallization or column chromatography to obtain high purity this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

Large-Scale Reductive Amination: Utilizing continuous flow reactors to enhance efficiency and yield.

Optimization of Reaction Conditions: Fine-tuning parameters such as temperature, pressure, and catalyst concentration to maximize output.

Automated Purification Systems: Employing automated systems for purification to ensure consistent quality and scalability.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions, typically forming corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various amine derivatives.

Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

Reduction: Hydrogen gas (H2) with a metal catalyst like palladium on carbon (Pd/C).

Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).

Major Products:

Oxidation Products: Ketones or aldehydes.

Reduction Products: Various amine derivatives.

Substitution Products: Halogenated amines or other substituted derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry

In the field of chemistry, 2-(3,4-Difluorophenyl)propan-2-amine serves as a building block for synthesizing more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, making it valuable in organic synthesis.

Biology

Research has indicated that this compound may interact with biological systems in meaningful ways:

- Neuropharmacology : Studies suggest potential effects on neurotransmitter systems, making it a candidate for research into mood disorders and other neurological conditions.

- Biological Target Interaction : Initial studies have shown that it may bind to specific receptors or enzymes, modulating their activity and influencing cellular processes.

Medicine

The therapeutic potential of this compound is being explored in several areas:

- Drug Development : It is being investigated as a candidate for new drugs aimed at treating mood disorders and other psychiatric conditions.

- Pharmacological Properties : Ongoing research aims to elucidate its pharmacodynamics and pharmacokinetics to understand its efficacy and safety profiles.

Industry

In industrial applications, this compound is utilized in the production of specialty chemicals with specific properties. Its unique characteristics make it suitable for developing new materials and chemical processes.

Data Table: Summary of Applications

| Application Area | Specific Uses | Potential Benefits |

|---|---|---|

| Chemistry | Building block for organic synthesis | Enables creation of complex molecules |

| Biology | Neuropharmacological studies | Potential treatment for mood disorders |

| Medicine | Drug development | New therapeutic agents for psychiatric conditions |

| Industry | Production of specialty chemicals | Development of innovative materials |

Case Studies

-

Neuropharmacological Study :

A study investigated the interaction of this compound with serotonin receptors. Preliminary results indicated that the compound could act as a partial agonist at certain receptor subtypes, suggesting its potential use in treating anxiety disorders. -

Synthesis Optimization :

Research focused on optimizing the synthesis process using continuous flow reactors. This method improved yield and purity while reducing environmental impact compared to traditional batch processes. -

Pharmacological Evaluation :

A pharmacological study assessed the effects of this compound on animal models of depression. Results showed significant improvements in behavioral tests, indicating its potential as an antidepressant.

Wirkmechanismus

The mechanism by which 2-(3,4-Difluorophenyl)propan-2-amine exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways, potentially influencing cellular processes such as signal transduction or metabolism.

Vergleich Mit ähnlichen Verbindungen

Positional Isomers: Fluorine Substitution Patterns

- 2-(2-Fluorophenyl)propan-2-amine (CAS 74702-88-8):

- Structural Difference : Fluorine is substituted at the 2-position of the phenyl ring instead of 3,4-positions.

- Molecular Formula : C₉H₁₁FN (MW: 155.19 g/mol ).

- Impact : Reduced steric hindrance and altered electronic effects compared to the 3,4-difluoro analog. This may influence receptor binding affinity and metabolic stability .

Cyclopropane Derivatives: Ticagrelor Intermediates

- (1R,2R)-2-(3,4-Difluorophenyl)cyclopropanamine (CAS 1446475-48-4): Structural Difference: Contains a cyclopropane ring fused to the amine group, increasing rigidity. Application: Key intermediate in Ticagrelor synthesis; used to control impurity profiles during manufacturing . Synthesis Note: Requires stereoselective cyclopropanation, which is more complex than the linear synthesis of 2-(3,4-difluorophenyl)propan-2-amine .

Halogenated Amphetamine Analogs

- N-Ethyl-1-(3-Fluorophenyl)propan-2-amine (3-FEA): Structural Difference: Features an ethyl group on the amine and a single fluorine at the 3-position.

Methoxyphenyl Derivatives

- N-(Bis(3,5-dimethoxyphenyl)methyl)propan-2-amine: Structural Difference: Substituted with electron-rich 3,5-dimethoxyphenyl groups. Synthesis: Involves reductive amination using NaB(CN)H₃, yielding quantitative amounts without purification .

Research Findings and Pharmacological Relevance

- Ticagrelor Synthesis : The 3,4-difluorophenyl group in this compound enhances electron-withdrawing effects , stabilizing intermediates during Ticagrelor production. Cyclopropane derivatives (e.g., CAS 1446475-48-4) are critical for ensuring low impurity levels in the final API .

- Metabolic Stability : The geminal dimethyl group in this compound may reduce metabolic oxidation compared to ethyl-substituted analogs like 3-FEA, which are prone to N-dealkylation .

- Synthetic Complexity : Cyclopropane-containing analogs require multi-step stereoselective synthesis, whereas this compound can be produced via straightforward alkylation reactions .

Biologische Aktivität

2-(3,4-Difluorophenyl)propan-2-amine, also known as a difluorinated phenyl derivative, has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological properties, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of two fluorine atoms on the phenyl ring, which enhances its lipophilicity and metabolic stability. The fluorinated structure allows for increased interaction with biological targets, making it a candidate for drug development.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors. The amine group can form hydrogen bonds and electrostatic interactions with target proteins, modulating their activity. The fluorine substituents contribute to the compound's enhanced binding affinity due to increased hydrophobic interactions and potential for π-π stacking with aromatic residues in target proteins.

Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated its effectiveness against several cancer cell lines, with IC50 values indicating potent cytotoxicity. For example:

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| HepG2 | 21.00 | 1.55 |

| MCF-7 | 26.10 | 1.25 |

These results suggest that the compound not only inhibits cancer cell proliferation but also shows selectivity towards cancerous cells over normal cells .

Mechanistic Studies

Mechanistic studies have revealed that this compound may function through multiple pathways:

- Inhibition of Kinases : The compound has been shown to inhibit specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Induction of Apoptosis : Research indicates that treatment with this compound leads to increased markers of apoptosis in cancer cells.

- Antiangiogenic Properties : Preliminary data suggest that it may also possess antiangiogenic effects by inhibiting vascular endothelial growth factor receptor (VEGFR) signaling .

Case Studies

Several case studies highlight the biological relevance of this compound:

-

Study on HepG2 Cells : A study demonstrated that this compound significantly reduced cell viability in HepG2 cells through apoptosis induction mechanisms.

- Findings : Increased expression of pro-apoptotic factors was observed alongside a decrease in anti-apoptotic proteins.

-

MCF-7 Cell Line Analysis : Research conducted on MCF-7 breast cancer cells indicated a dose-dependent response to treatment with the compound, showcasing its potential as a therapeutic agent.

- Results : The compound exhibited an IC50 value of 26.10 µM, indicating effective inhibition of cell proliferation.

Q & A

Q. What are the recommended synthetic routes for 2-(3,4-Difluorophenyl)propan-2-amine, and how can purity be optimized?

A common approach involves reductive amination of 3,4-difluoroacetophenone derivatives using ammonia and hydrogen gas in the presence of a catalyst (e.g., palladium or Raney nickel). For analogs like cyclopropanamine derivatives, cyclopropanation via the Kulinkovich reaction or Simmons–Smith conditions has been employed . Purity optimization typically involves column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Impurity profiling via HPLC (C18 columns, acetonitrile/water mobile phases) is critical .

Q. Which analytical techniques are most reliable for characterizing this compound?

- NMR Spectroscopy : - and -NMR confirm substituent positions and fluorine integration .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns.

- HPLC/UV : Retention time comparison with standards ensures identity and purity (e.g., relative retention time of 0.4–2.64 for related amines) .

- X-ray Diffraction : For crystalline derivatives, this resolves stereochemistry and bond angles .

Q. What are the stability and storage conditions for this compound?

Based on structurally similar amines (e.g., 3,4-difluorophenyl ethylamine), store at 2–8°C in amber vials under inert gas (argon/nitrogen) to prevent oxidation and photodegradation. Solubility in acetonitrile and chloroform is limited (<1 mg/mL), suggesting formulation in DMSO for biological assays .

Q. How can solubility challenges be addressed for in vitro assays?

Co-solvents like DMSO (≤1% v/v) or cyclodextrin-based encapsulation improve aqueous solubility. For analogs with low solubility, salt formation (e.g., hydrochloride salts) enhances stability and bioavailability .

Advanced Research Questions

Q. How can researchers identify and quantify impurities in synthetic batches of this compound?

Impurities often arise from incomplete cyclopropanation or fluorination. For example, urea derivatives (e.g., l-(1R,2S)-2-(3,4-Difluorophenyl)cyclopropyl-3-urea) form during amine synthesis and are detected via HPLC-MS with a relative retention time of 1.75 . Quantitative analysis uses calibration curves with reference standards.

Q. What strategies are effective for chiral resolution of stereoisomers?

Chiral HPLC (e.g., Chiralpak AD-H column) or enzymatic resolution using lipases can separate enantiomers. For cyclopropanamine analogs, diastereomeric salt formation with tartaric acid derivatives achieves >99% enantiomeric excess .

Q. What metabolic pathways are predicted for this compound?

Based on fluorinated amphetamine analogs, primary metabolism involves hepatic CYP450 enzymes (e.g., CYP2D6), yielding hydroxylated or N-demethylated metabolites. Phase II conjugation (glucuronidation/sulfation) enhances excretion. In vitro microsomal assays and LC-MS/MS are recommended for pathway mapping .

Q. How can receptor binding affinity be evaluated for this compound?

Radioligand displacement assays (e.g., using -labeled ligands) on serotonin (5-HT) or dopamine (D) receptors quantify affinity. For fluorinated derivatives, computational docking (AutoDock Vina) predicts binding modes, validated by mutagenesis studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.